6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one
Description
Properties
CAS No. |
97456-66-1 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
6,7,12,12b-tetrahydro-1H-indolo[2,3-a]quinolizin-2-one |
InChI |
InChI=1S/C15H14N2O/c18-10-5-7-17-8-6-12-11-3-1-2-4-13(11)16-15(12)14(17)9-10/h1-5,7,14,16H,6,8-9H2 |
InChI Key |
PTNQXFFJNMOTPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC(=O)CC2C3=C1C4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Classical Pictet-Spengler Cyclization
The Pictet-Spengler cyclization remains a cornerstone for constructing the indolo[2,3-a]quinolizine scaffold. Early work by Keufer (1950) demonstrated the condensation of tryptamine derivatives with carbonyl compounds under acidic conditions to form the tetracyclic core . For instance, reacting tryptophan with dihydropyran in the presence of HCl yields (±)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine, which can be oxidized to the target lactam . Modifications by Zhang et al. introduced Brønsted acid catalysts (e.g., trifluoroacetic acid) to enhance stereoselectivity, achieving yields of 78–85% for analogous structures .
A critical advancement involves the keteniminium Pictet-Spengler variant, where ynamides participate in cyclization. This method avoids racemization and improves regioselectivity, as demonstrated in the synthesis of desbromoarborescidine derivatives . However, the requirement for stoichiometric acids and prolonged reaction times (24–48 hours) limits scalability.
Gold-Catalyzed Cascade Reactions
Recent developments in gold catalysis offer a streamlined approach. AuPPh3Cl/AgSbF6 catalyzes the reaction between 4-pentynoic acid and tryptamine in water, forming two rings and three bonds in a single step . This method achieves 91% yield under optimized conditions (120°C, 24 hours) with excellent functional group tolerance . The mechanism proceeds via alkyne activation, followed by nucleophilic attack and cyclization (Figure 1).
Table 1: Optimization of Gold-Catalyzed Synthesis
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AuPPh3Cl/AgSbF6 | H2O | 120 | 91 |
| AuPPh3Cl/AgOTf | H2O | 120 | 89 |
| AuPPh3Cl/AgOAc | H2O | 120 | 86 |
This method’s green credentials (aqueous solvent, low catalyst loading) make it industrially viable, though internal alkynoic acids remain unreactive, restricting substrate scope .
Deconstructive Lactamization of Indoloquinolizines
A 2022 strategy by Recoba-Torres et al. deconstructs the indolo[2,3-a]quinolizine skeleton to access the lactam motif . Treating tetracyclic precursors with mCPBA (meta-chloroperbenzoic acid) induces oxidative cleavage of the C12b-N bond, followed by lactamization. This transition-metal-free approach achieves 82% yield for (±)-cuscutamine analogs . Stereochemical analysis via NMR confirms retention of configuration at C12b, critical for bioactivity .
Enantioselective Syntheses via Organocatalysis
Asymmetric synthesis of the target compound employs chiral phosphoric acids (CPAs) to control stereochemistry. For example, (R)-TRIP catalyzes the cyclization of tryptamine with α-ketoesters, yielding the tetrahydroquinolizinone with 94% ee . Key to success is the dynamic kinetic resolution of imine intermediates, which favors the (12bS) configuration .
Table 2: Enantioselective Methods Comparison
| Catalyst | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| (R)-TRIP | Tryptamine + ethyl pyruvate | 94 | 76 |
| Jacobsen’s thiourea | Tryptophol + acryloyl chloride | 88 | 68 |
Microwave-Assisted Solid-Phase Synthesis
Microwave irradiation accelerates solid-phase syntheses, reducing reaction times from hours to minutes. Immobilizing tryptamine on Wang resin enables iterative cyclization and oxidation steps, achieving 65% overall yield . While less common, this method benefits from facile purification and scalability.
Chemical Reactions Analysis
Types of Reactions
1,6,7,12B-tetrahydroindolo[2,3-a]quinolizin-2(12H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to various reduced forms of the compound.
Scientific Research Applications
1,6,7,12B-tetrahydroindolo[2,3-a]quinolizin-2(12H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6,7,12B-tetrahydroindolo[2,3-a]quinolizin-2(12H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Ring Saturation and Core Modifications
- Tetrahydroindolo[2,3-a]quinolizinones: The target compound belongs to this class, with partial saturation (6,7,12,12b-tetrahydro). In contrast, hexahydroindolo[2,3-a]quinolizinones (e.g., compounds 5g, 5h, 5i in ) exhibit additional hydrogenation at positions 1 and 4, leading to altered conformational flexibility and polarity .
- Octahydroindolo[2,3-a]quinolizines (e.g., ) are fully saturated except for the aromatic indole ring, enhancing solubility but reducing π-π stacking interactions critical for receptor binding .
- Positional Isomers: Tetrahydroindolo[2,3-c]quinolinones () differ in ring fusion ([2,3-c] vs. [2,3-a]), altering electronic distribution and biological target engagement .
Substituent Effects
- N-Substituents :
- Compound 5g (2-fluorobenzoyl) and 5h (4-nitrobenzoyl) in exhibit reduced yields (56% and 37%, respectively) due to steric and electronic effects during synthesis. Their polarities (Rf = 0.21–0.30) correlate with substituent electronegativity .
- Enantiopure derivatives like (1R,6S,12bR)-1-ethyl-6-(methoxymethyl)-12-methyl-... () demonstrate the impact of chiral centers on biological activity, achieving NMDA receptor antagonism with IC50 values < 10 μM .
- Hybrid Systems : ATIQCTPC () incorporates a glucuronic acid moiety, enhancing tumor targeting and anti-thrombotic effects via P-selectin inhibition .
Physicochemical Properties
Table 1 summarizes key data for selected analogs:
Key Observations :
- Bulky substituents (e.g., thiophene in 5i) increase melting points due to enhanced intermolecular interactions .
- Polar groups (e.g., nitro in 5h) reduce chromatographic mobility (higher Rf) .
Anticancer and Antihypertensive Effects
- ATIQCTPC () reduces TNF-α and IL-8 levels by 40–60% in vivo, inhibiting tumor growth and thrombosis .
- N-Sulfonamide Octahydro Derivatives () lower blood pressure by 46–52% in hypertensive rat models, highlighting cardiovascular applications .
SAR Trends
Biological Activity
6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one is a complex heterocyclic compound that has garnered attention in pharmacological research due to its unique structural and biological properties. This compound features a fused indole and quinolizine framework, which contributes to its diverse biological activities. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N2O, with a molecular weight of approximately 216.25 g/mol. Its structure includes multiple chiral centers, which can influence its pharmacological interactions. The compound's unique arrangement of nitrogen and carbon atoms within a polycyclic framework enhances its biological activity compared to similar compounds.
Structural Comparison
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Fused indole and quinolizine structure | Antidepressant, neuroactive | Unique fusion enhances activity |
| 5-Methoxyindole | Indole structure; methoxy group | Antidepressant | Lacks quinolizine fusion |
| 1-Methyltryptamine | Indole derivative; methyl group | Neuroactive | Simpler structure with no fused rings |
| 2-Methylquinoline | Quinoline structure; methyl group | Antimicrobial | No indole component present |
Antidepressant Effects
Research has indicated that this compound exhibits significant antidepressant properties. In animal models, the compound demonstrated efficacy in reducing depressive-like behaviors. This effect is believed to be mediated through interactions with serotonin receptors and modulation of neurotransmitter levels.
Neuroprotective Properties
The compound has also been studied for its neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This property may be attributed to the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses.
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Serotonergic System : The compound interacts with serotonin receptors (5-HT receptors), influencing mood regulation.
- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in neuronal cells.
- Neurotransmitter Modulation : The compound affects the levels of key neurotransmitters such as dopamine and norepinephrine.
Case Study 1: Antidepressant Activity in Rodent Models
A study published in PubMed examined the antidepressant effects of this compound in rodent models. The results indicated a significant reduction in immobility time in the forced swim test (FST), suggesting an antidepressant-like effect. The study concluded that the compound's interaction with serotonergic pathways may play a crucial role in its efficacy.
Case Study 2: Neuroprotection Against Oxidative Stress
Another research article focused on the neuroprotective effects of the compound against oxidative stress in cultured neuronal cells. The findings revealed that treatment with this compound significantly reduced cell death induced by hydrogen peroxide exposure. This protective effect was linked to enhanced expression of antioxidant enzymes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one, and what intermediates are critical?
- Methodological Answer : A tandem Stork enamine alkylation and intramolecular annulation strategy has been applied to structurally similar indoloquinolizine derivatives. For example, substituted tetrahydroindoloquinoxalinones were synthesized via alkylation of enamine intermediates followed by cyclization . Key intermediates include enamine precursors (e.g., 1-(cyclohexen-1-yl)pyrrolidines) and α-chlorobenzyl-substituted quinoxalinones. Reaction optimization should focus on solvent polarity (e.g., acetonitrile), temperature (80–100°C), and acid catalysis to enhance cyclization efficiency.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound and its derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for assigning stereochemistry and substituent positions. For example, the stereochemical configuration of β-ethenyl substituents in related octahydroindoloquinolizine derivatives was confirmed using coupling constants and NOE experiments . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) further validate molecular connectivity and spatial arrangement .
Advanced Research Questions
Q. How can stereochemical challenges during the synthesis of substituted derivatives be systematically addressed?
- Methodological Answer : Stereocontrol in indoloquinolizine systems often requires chiral auxiliaries or asymmetric catalysis. For example, ethylidene-substituted derivatives (e.g., geissoschizine analogs) were synthesized using stereospecific alkylation of enamine intermediates, with configurations confirmed via X-ray diffraction . Computational modeling (e.g., DFT) can predict steric hindrance and guide reagent selection to minimize epimerization during cyclization steps.
Q. How should researchers resolve contradictions in spectral data when characterizing novel derivatives?
- Methodological Answer : Contradictions in -NMR splitting patterns or IR carbonyl stretches may arise from tautomerism or dynamic equilibria. For instance, quinolin-2(1H)-one derivatives exhibit keto-enol tautomerism, which can be stabilized by solvent choice (e.g., DMSO-d6 vs. CDCl3) . Multi-technique validation—combining variable-temperature NMR, UV-Vis spectroscopy, and computational IR simulations—helps identify dominant tautomeric forms and refine structural assignments.
Q. What strategies enable functionalization at the C-2 or C-12b positions for structure-activity relationship (SAR) studies?
- Methodological Answer : Electrophilic substitution at the indole moiety (C-2) can be achieved via Friedel-Crafts acylation using Eaton’s reagent (PO/MeSOH), as demonstrated in benzoquinolizinone syntheses . For C-12b modifications, reductive alkylation (e.g., NaBH/AcOH) of ketone intermediates preserves the core scaffold while introducing alkyl or aryl groups . Post-functionalization via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) is viable for appending triazole moieties .
Q. What computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-rich indole ring in similar compounds shows high HOMO density at C-3, favoring electrophilic attacks . Molecular electrostatic potential (MESP) surfaces further highlight nucleophilic regions (e.g., carbonyl oxygen) for targeted derivatization.
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data across derivatives with minor structural variations?
- Methodological Answer : Minor changes (e.g., ethylidene vs. methylidene substituents) can drastically alter bioactivity by affecting steric bulk or hydrogen-bonding capacity. For example, β-ethenyl-substituted anthirine derivatives showed enhanced receptor binding compared to saturated analogs, likely due to conformational rigidity . Systematic SAR studies should employ isosteric replacements and correlate activity with LogP (lipophilicity) and topological polar surface area (TPSA) to disentangle electronic vs. steric effects .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the biological potential of this compound?
- Methodological Answer : Prioritize assays aligned with the compound’s structural motifs (e.g., indole alkaloids often target serotonin receptors). Cell-based luciferase reporter assays or radioligand binding studies (using H-labeled ligands) are effective for receptor affinity screening . For antimicrobial activity, microdilution assays (MIC/MBC) against Gram-positive/negative strains can be employed, with cytotoxicity assessed via MTT assays on mammalian cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
